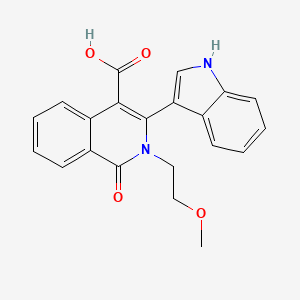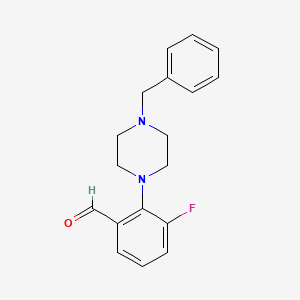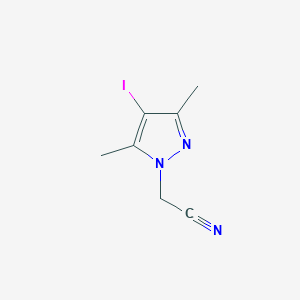
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid" is a complex molecule that appears to be related to various heterocyclic compounds described in the provided papers. These compounds are characterized by their isoquinoline and indole moieties, which are common frameworks in medicinal chemistry due to their presence in numerous bioactive molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with readily available precursors. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation to obtain high optical purity . Similarly, the synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves cyclocondensation and cyclopropanation steps . Another method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives includes aminolysis, esterification, and Dieckmann condensation . These methods provide insights into potential synthetic routes that could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit features such as rotational isomerism, as observed in the NMR analysis of related bicyclic amino acid derivatives . The presence of multiple functional groups, including the carboxylic acid moiety, suggests the possibility of hydrogen bonding and other intermolecular interactions that could influence the compound's conformation and reactivity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes reactions such as heterocyclization and condensation with amines. For example, 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids react with aminopyridines to form pyridylamides . Intramolecular cyclization is another common reaction, as seen in the synthesis of pyrimido[4,5-b]indoles from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . These reactions could be relevant to the synthesis and modification of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely to be influenced by its functional groups and molecular structure. For instance, the presence of a carboxylic acid group is known to affect solubility and ionization, which are important factors in biological activity and drug design. The ester derivatives of related compounds have been shown to improve oral absorption, indicating the significance of esterification in modulating the properties of these molecules .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques
Research has shown efficient synthesis methods for compounds related to 3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. For example, carbophilic Lewis acids have been used for the synthesis of 1,2-dihydroisoquinolines through nucleophilic addition and cyclization processes (Obika et al., 2007).
Chemical Modifications and Derivatives
Various derivatives and modifications of indole-related compounds have been synthesized and studied for their chemical properties. This includes the creation of ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives (Ivashchenko et al., 2014).
Potential Biomedical Applications
Antagonistic Properties
Certain indole derivatives, like the one mentioned in the query, have been found to act as potent and selective antagonists in biological systems. For example, a related compound has been identified as a highly potent CysLT1 antagonist (Chen et al., 2016).
Antiviral and Anticancer Activities
Some indole derivatives have shown potential antiviral and anticancer activities. For instance, certain compounds have displayed significant antimitotic activity at micromolar concentrations, indicating their potential in cancer treatment (Kryshchyshyn-Dylevych et al., 2020).
Use in Biomedical Analysis
The derivatives of indole-related compounds have shown potential as fluorescent labeling reagents in biomedical analysis, due to their strong fluorescence in a wide pH range of aqueous media (Hirano et al., 2004).
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-27-11-10-23-19(16-12-22-17-9-5-4-6-13(16)17)18(21(25)26)14-7-2-3-8-15(14)20(23)24/h2-9,12,22H,10-11H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOYTHHXRKBOTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=CC=CC=C2C1=O)C(=O)O)C3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128260 |
Source


|
| Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
CAS RN |
1119449-96-5 |
Source


|
| Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-3-(1H-indol-3-yl)-2-(2-methoxyethyl)-1-oxo-4-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)



![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328189.png)
![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)
